Phase 2a Visual Acuity Gain in Intermediate Dry AMD: Risuteganib vs. Sham
In a multicenter, randomized, sham-controlled Phase 2a clinical trial (NCT03626636) involving 39 patients with intermediate dry AMD, risuteganib (1.0 mg intravitreal injection) demonstrated a significantly higher proportion of patients achieving a ≥8-letter gain in best-corrected visual acuity (BCVA) compared to sham treatment. At week 28, 48% of patients in the risuteganib arm gained ≥8 letters from baseline, compared to 7% of patients in the sham group at week 12 (p=0.013) [1]. This primary endpoint represents a clinically meaningful functional improvement in a patient population with limited treatment options [2].
| Evidence Dimension | Proportion of patients with ≥8-letter BCVA gain |
|---|---|
| Target Compound Data | 48% (risuteganib, week 28, n=25) |
| Comparator Or Baseline | 7% (sham, week 12, n=14) |
| Quantified Difference | 41 percentage points (absolute difference); p=0.013 |
| Conditions | Phase 2a multicenter randomized sham-controlled trial (NCT03626636); patients with intermediate non-exudative AMD; 1.0 mg intravitreal risuteganib injection at baseline and week 16. |
Why This Matters
This quantifies the functional visual benefit of risuteganib over sham, a key endpoint for regulatory approval and clinical adoption in a disease lacking effective pharmacologic treatments.
- [1] Boyer DS, et al. Safety and Efficacy of Intravitreal Risuteganib for Non-Exudative AMD: A Multicenter, Phase 2a, Randomized, Clinical Trial. Ophthalmic Surg Lasers Imaging Retina. 2021;52(6):336-343. View Source
- [2] Allegro Ophthalmics. Allegro Ophthalmics Announces Positive Topline Vision Results of Phase 2 Study Evaluating Risuteganib in Patients with Intermediate Dry Age-Related Macular Degeneration. Press Release. 2019 Jun 4. View Source
